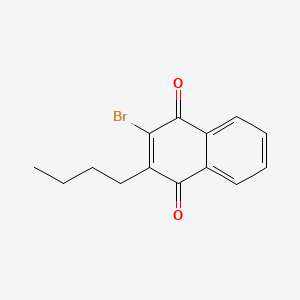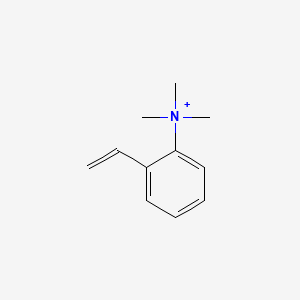
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- is a complex organic compound with a unique structure that includes a benzopyran ring, carboxylic acid group, hydroxymethyl group, methoxy group, and a pentenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Functional Groups: The hydroxymethyl and methoxy groups can be introduced through reactions such as hydroxymethylation and methylation, respectively.
Formation of the Pentenyl Side Chain: This can be achieved through reactions such as Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bond in the side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl disulfide (HEDS): This compound has similar functional groups and can affect lymphocyte proliferation and functions.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structural framework.
Uniqueness
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- is unique due to its specific combination of functional groups and the presence of a pentenyl side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
特性
| 101241-18-3 | |
分子式 |
C17H20O6 |
分子量 |
320.3 g/mol |
IUPAC名 |
(2S)-7-(hydroxymethyl)-5-methoxy-2-[(E)-4-oxopent-2-enyl]-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C17H20O6/c1-10(19)4-3-5-12-6-7-13-14(22-2)8-11(9-18)15(17(20)21)16(13)23-12/h3-4,8,12,18H,5-7,9H2,1-2H3,(H,20,21)/b4-3+/t12-/m1/s1 |
InChIキー |
ZUKOXDSUDPXXEX-AAOUONPWSA-N |
異性体SMILES |
CC(=O)/C=C/C[C@@H]1CCC2=C(C=C(C(=C2O1)C(=O)O)CO)OC |
正規SMILES |
CC(=O)C=CCC1CCC2=C(C=C(C(=C2O1)C(=O)O)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
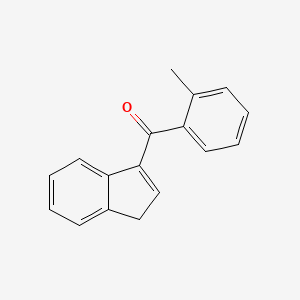
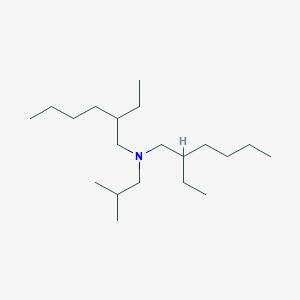
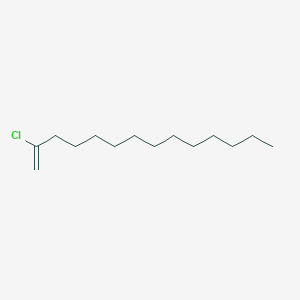
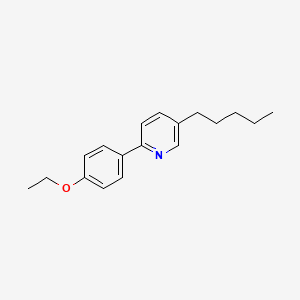
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)

